molecular formula C11H13NO3 B1595347 4-Oxo-4-(p-tolylamino)butanoic acid CAS No. 37600-44-5

4-Oxo-4-(p-tolylamino)butanoic acid

Cat. No. B1595347
CAS RN: 37600-44-5
M. Wt: 207.23 g/mol
InChI Key: OHHAQFFMXQEGMP-UHFFFAOYSA-N
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Description

4-Oxo-4-(p-tolylamino)butanoic acid, also known as 4-oxo-PTA, is an organic compound with a molecular formula C8H11NO3. It is a derivative of butanoic acid and has a p-tolyl substituent on its nitrogen atom. 4-oxo-PTA has been widely used in various scientific research applications due to its unique properties and potential applications.

Scientific Research Applications

Medicinal Chemistry and Drug Design

4-Oxo-4-(p-tolylamino)butanoic acid shows potential in medicinal chemistry due to its structural properties that may allow it to interact with various biological targets. Its amine group can serve as a point of attachment for other molecules, potentially leading to the development of new drugs. The compound’s ability to form stable bonds with other pharmacophores makes it a valuable scaffold in drug design .

Biochemical Research

In biochemistry, 4-Oxo-4-(p-tolylamino)butanoic acid can be used to study enzyme kinetics and mechanisms. Its ketoacid group is particularly interesting for research into enzymatic reactions involving ketoacid substrates. The compound’s reactivity could help in understanding the biochemical pathways and enzyme behavior .

Industrial Chemistry

This compound finds applications in industrial chemistry as a precursor for the synthesis of more complex molecules. Its reactive keto group can undergo various chemical reactions, making it a versatile starting material for the production of polymers, dyes, and other industrial chemicals .

Environmental Science

The environmental impact of chemicals is an important area of study. 4-Oxo-4-(p-tolylamino)butanoic acid, like many other compounds, must be assessed for its environmental fate and effects. Research can focus on its biodegradability, potential toxicity to aquatic life, and long-term environmental persistence .

Material Science

In material science, the compound’s properties could be harnessed to create new materials with specific characteristics. Its molecular structure may contribute to the development of novel coatings, adhesives, or composite materials that require certain thermal or mechanical properties .

Analytical Chemistry

4-Oxo-4-(p-tolylamino)butanoic acid can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in chemical assays to determine the presence of other substances .

Pharmacology

Pharmacological studies may explore the therapeutic potential of 4-Oxo-4-(p-tolylamino)butanoic acid. Its interactions with biological systems, pharmacokinetics, and metabolism are key areas of research that could lead to new insights into its potential as a therapeutic agent .

Research Trends

Keeping abreast of the latest research trends is crucial. 4-Oxo-4-(p-tolylamino)butanoic acid may be part of cutting-edge research in areas such as nanotechnology, where it could be used to create nanostructures for drug delivery or diagnostic purposes .

properties

IUPAC Name

4-(4-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHAQFFMXQEGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350200
Record name 4-Oxo-4-(p-tolylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(p-tolylamino)butanoic acid

CAS RN

37600-44-5
Record name 4-Oxo-4-(p-tolylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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